

# Comparative Analysis of Celgosivir's Antiviral Efficacy Across Host Cell Lines

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## Compound of Interest

Compound Name: *Celgosivir*

Cat. No.: *B1668368*

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A comprehensive guide for researchers and drug development professionals on the in-vitro activity of **Celgosivir**, a host-targeting antiviral agent.

**Celgosivir**, an oral prodrug of castanospermine, is a host-targeting antiviral agent that inhibits the host enzyme  $\alpha$ -glucosidase I. This enzyme is crucial for the proper folding of viral glycoproteins in the endoplasmic reticulum (ER) of the host cell. By inhibiting this enzyme, **Celgosivir** disrupts the maturation of a wide range of enveloped viruses, leading to a potent antiviral effect. This guide provides a comparative analysis of **Celgosivir**'s efficacy in various host cell lines, supported by experimental data and detailed protocols.

## Quantitative Analysis of Antiviral Activity

The antiviral efficacy of **Celgosivir** has been evaluated against several enveloped viruses in a variety of host cell lines. The following tables summarize the 50% effective concentration ( $EC_{50}$ ) and 50% inhibitory concentration ( $IC_{50}$ ) values reported in the literature.

Dengue Virus (DENV)	BHK-21	Huh-7	Vero	THP-1
DENV-1	0.066 - 0.105 $\mu$ M	Not Reported	< 0.7 $\mu$ M	Not Reported
DENV-2	0.061 - 0.119 $\mu$ M	Not Reported	0.2 $\mu$ M	Not Reported
DENV-3	Not Reported	Not Reported	< 0.7 $\mu$ M	Not Reported
DENV-4	Not Reported	Not Reported	< 0.7 $\mu$ M	Not Reported

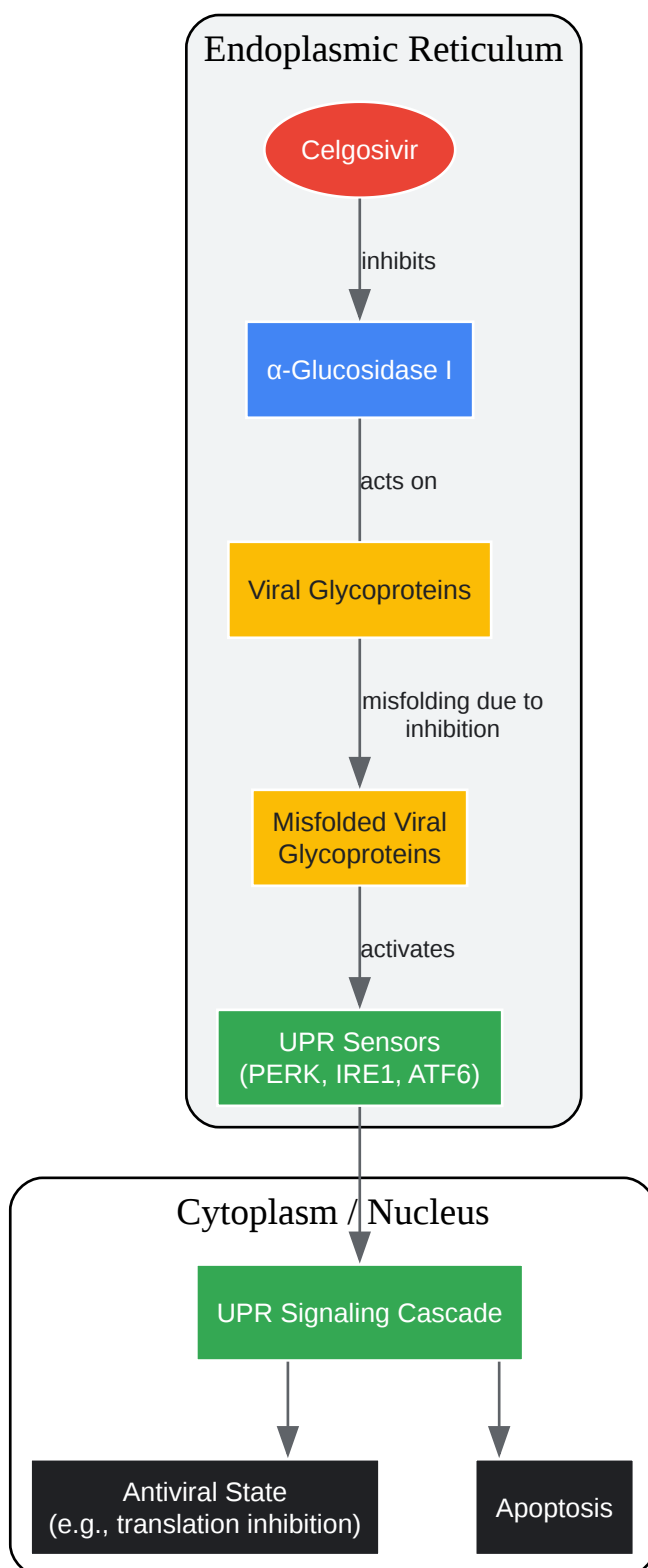
Table 1: Comparative EC<sub>50</sub> values of **Celgosivir** against different Dengue virus serotypes in various host cell lines. Values are presented as ranges from different studies and multiplicities of infection (MOI).

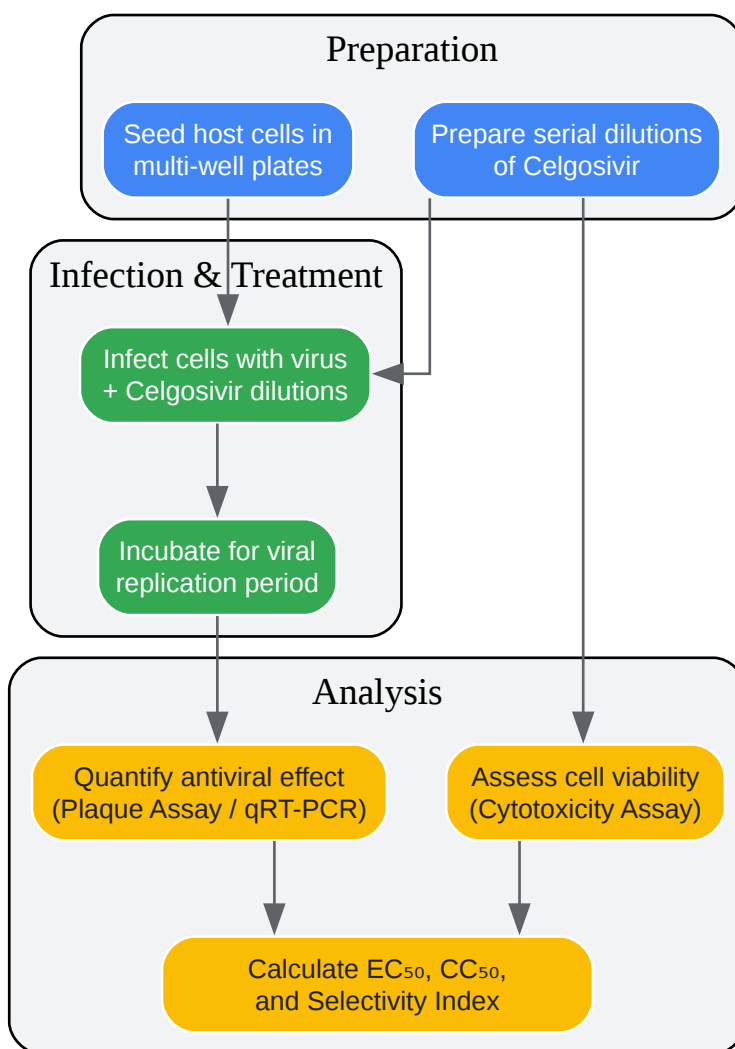
Other Viruses	Cell Line	IC <sub>50</sub> / EC <sub>50</sub>
HIV-1	Not Reported	IC <sub>50</sub> : 2.0 ± 2.3 μM
BVDV (HCV surrogate)	Not Reported	IC <sub>50</sub> : 1.27 μM (in vitro assay)
BVDV (HCV surrogate)	Not Reported	IC <sub>50</sub> : 16 μM (plaque assay)
BVDV (HCV surrogate)	Not Reported	IC <sub>50</sub> : 47 μM (cytopathic effect assay)

Table 2: IC<sub>50</sub> and EC<sub>50</sub> values of **Celgosivir** against other enveloped viruses.

## Mechanism of Action: Induction of the Unfolded Protein Response

**Celgosivir**'s inhibition of α-glucosidase I leads to the accumulation of misfolded viral glycoproteins in the ER, triggering a cellular stress pathway known as the Unfolded Protein Response (UPR).[1][2] The UPR is a signaling network that aims to restore ER homeostasis but can also induce apoptosis if the stress is prolonged or severe. The three main branches of the UPR are initiated by the sensors PERK, IRE1, and ATF6.





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## References

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